molecular formula C9H10O B3264735 (S)-1-Phenyl-2-propen-1-ol CAS No. 39623-35-3

(S)-1-Phenyl-2-propen-1-ol

Cat. No.: B3264735
CAS No.: 39623-35-3
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-VIFPVBQESA-N
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Description

(S)-1-Phenyl-2-propen-1-ol, also known as (S)-α-methylbenzyl alcohol, is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

(S)-1-Phenyl-2-propen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-Phenyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of cinnamaldehyde using chiral catalysts. For example, the reduction can be carried out using a chiral oxazaborolidine catalyst in the presence of borane as a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and efficiency. Enzymatic reduction of cinnamaldehyde using alcohol dehydrogenases or reductases can be employed to produce the (S)-enantiomer. This method is advantageous due to its environmentally friendly nature and the ability to operate under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-2-propen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (S)-1-Phenyl-2-propen-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: It can be reduced to (S)-1-Phenyl-2-propanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (S)-1-Phenyl-2-propenyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, mild temperatures.

    Reduction: NaBH4, LiAlH4, room temperature or slightly elevated temperatures.

    Substitution: SOCl2, pyridine, room temperature.

Major Products Formed

    Oxidation: (S)-1-Phenyl-2-propen-1-one.

    Reduction: (S)-1-Phenyl-2-propanol.

    Substitution: (S)-1-Phenyl-2-propenyl chloride.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

(S)-1-Phenyl-2-propen-1-ol can be compared with other similar compounds, such as:

    ®-1-Phenyl-2-propen-1-ol: The enantiomer of this compound, which may exhibit different biological activities and properties.

    1-Phenyl-2-propanol: A structurally similar compound with a saturated carbon chain, differing in its chemical reactivity and applications.

    Cinnamyl alcohol: Another related compound with a similar structure but lacking the chiral center, leading to different stereochemical properties.

The uniqueness of this compound lies in its chiral nature, which can result in specific interactions with biological systems and selective synthesis pathways.

Properties

IUPAC Name

(1S)-1-phenylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJQVRGRPHIMR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39623-35-3
Record name (S)-1-Phenyl-2-propen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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